molecular formula C9H13ClN2O B13249901 2-(Butan-2-yloxy)-5-chloropyridin-3-amine

2-(Butan-2-yloxy)-5-chloropyridin-3-amine

Cat. No.: B13249901
M. Wt: 200.66 g/mol
InChI Key: FVOFZJQGVIXEHV-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-5-chloropyridin-3-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-5-chloropyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-5-chloropyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Butan-2-yloxy)-5-chloropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-5-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-3-chloropyrazine
  • 2-(Butan-2-yloxy)-4-chloropyridine
  • 2-(Butan-2-yloxy)-6-chloropyridine

Uniqueness

2-(Butan-2-yloxy)-5-chloropyridin-3-amine is unique due to the specific position of the butan-2-yloxy and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-butan-2-yloxy-5-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2O/c1-3-6(2)13-9-8(11)4-7(10)5-12-9/h4-6H,3,11H2,1-2H3

InChI Key

FVOFZJQGVIXEHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=N1)Cl)N

Origin of Product

United States

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